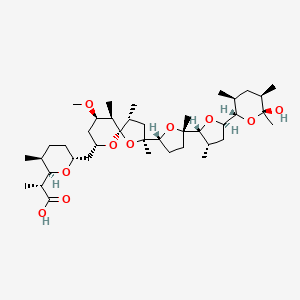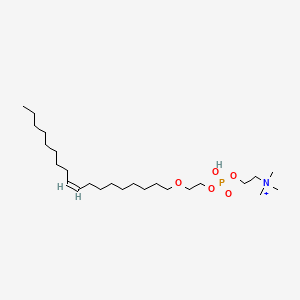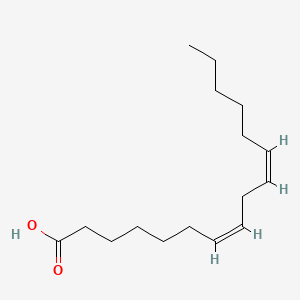
Hofmeisterin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hofmeisterin II is a butanone. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Ion Effects in Biochemistry and Chemical Engineering
- The study by Kunz, Henle, and Ninham (2004) explores the importance of specific ion effects, known as Hofmeister effects, in biochemistry and chemical engineering. Franz Hofmeister's work, dating back to over a century ago, systematically studied these effects, which have significant implications in various fields, including solution and colloid chemistry. The Hofmeister effects are essential for understanding interactions in biological systems, especially in the context of Hofmeisterin II-related studies (Kunz, Henle, & Ninham, 2004).
Plant Biology and Development
- Kaplan and Cooke (1996) discuss the contributions of Wilhelm Hofmeister to plant biology. His research, including the discovery of the alternation of generations in plants and studies in plant growth and development, provides foundational knowledge that influences contemporary understanding of plant biology. This historical perspective may indirectly relate to the broader context of Hofmeisterin II in scientific research (Kaplan & Cooke, 1996).
Macromolecule and Ion Interactions
- Zhang and Cremer (2006) explore the interactions between macromolecules and ions, focusing on the Hofmeister series. Their work emphasizes the role of direct ion-macromolecule interactions and the significance of these interactions in various biological and chemical processes. Understanding these interactions is crucial for comprehending the behavior of Hofmeisterin II in different environments (Zhang & Cremer, 2006).
Biophysical Models and Theories
- The paper by Baldwin (1996) presents model compound studies to understand Hofmeister ion interactions and their impact on protein stability. This research contributes to the theoretical framework needed to analyze the behavior of compounds like Hofmeisterin II in biological systems (Baldwin, 1996).
Hydrogel Mechanics and Hofmeister Effect
- Jaspers, Rowan, and Kouwer (2015) demonstrate the use of the Hofmeister effect to modify the mechanical properties of hydrogels. This application has implications for the development of materials and systems where Hofmeisterin II may play a role (Jaspers, Rowan, & Kouwer, 2015).
Ion Specificity in Amphiphilic Assembly
- Kang, Tang, Zhao, and Song (2020) review the impact of ion specificity, including the Hofmeister series, on amphiphilic systems and interfaces. This research is relevant to understanding the role of Hofmeisterin II in such systems and its potential applications (Kang, Tang, Zhao, & Song, 2020).
Eigenschaften
Produktname |
Hofmeisterin II |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1,4-bis(2-hydroxy-4-methylphenyl)butane-1,4-dione |
InChI |
InChI=1S/C18H18O4/c1-11-3-5-13(17(21)9-11)15(19)7-8-16(20)14-6-4-12(2)10-18(14)22/h3-6,9-10,21-22H,7-8H2,1-2H3 |
InChI-Schlüssel |
VCMZMLWIPPPAOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)C2=C(C=C(C=C2)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)






![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)